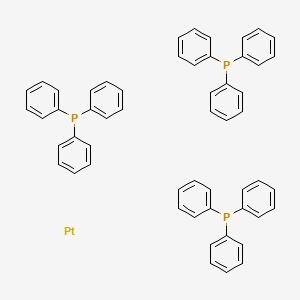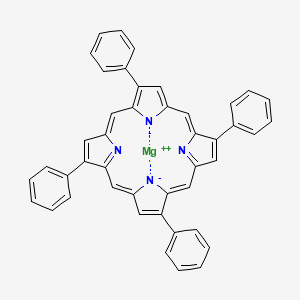
Magnesium meso-tetraphenylporphine 1-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium meso-tetraphenylporphine 1-hydrate is an organometallic compound with the chemical formula C44H28MgN4·H2O. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine 1-hydrate is typically synthesized by reacting meso-tetraphenylporphine with a magnesium salt in a suitable solvent. Common solvents include chloroform and dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium meso-tetraphenylporphine 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the magnesium ion.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkyl halides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of magnesium(III) porphyrin derivatives, while reduction can yield magnesium(I) porphyrin compounds .
Aplicaciones Científicas De Investigación
Magnesium meso-tetraphenylporphine 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in mimicking biological systems such as photosynthesis and respiration.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique optical properties
Mecanismo De Acción
The mechanism of action of magnesium meso-tetraphenylporphine 1-hydrate involves its ability to interact with light and other electromagnetic radiation. The compound absorbs light in the visible spectrum and can transfer this energy to other molecules, making it useful in photodynamic therapy and other applications. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium.
Copper meso-tetraphenylporphine: Contains copper and exhibits different redox properties.
Iron meso-tetraphenylporphine: Contains iron and is studied for its role in mimicking hemoglobin
Uniqueness
Magnesium meso-tetraphenylporphine 1-hydrate is unique due to its specific interaction with light and its stability under various conditions. These properties make it particularly useful in applications such as photodynamic therapy and optoelectronics, where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C44H28MgN4 |
|---|---|
Peso molecular |
637.0 g/mol |
Nombre IUPAC |
magnesium;2,7,12,17-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-28H;/q-2;+2 |
Clave InChI |
BYRNNFZQCXHSCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC4=NC(=CC5=C(C=C([N-]5)C=C6C(=CC(=N6)C=C2[N-]3)C7=CC=CC=C7)C8=CC=CC=C8)C=C4C9=CC=CC=C9.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


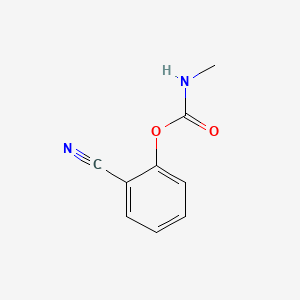
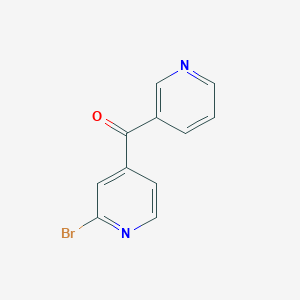
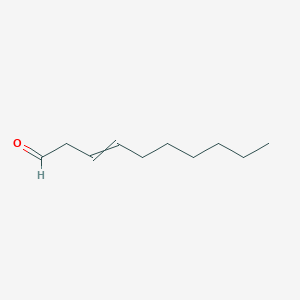
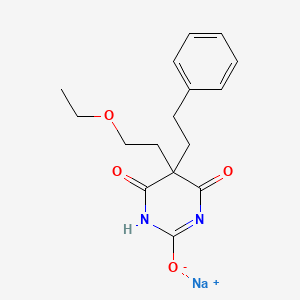
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
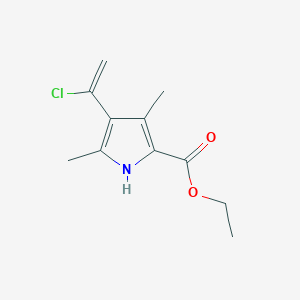
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
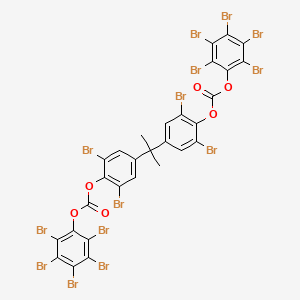
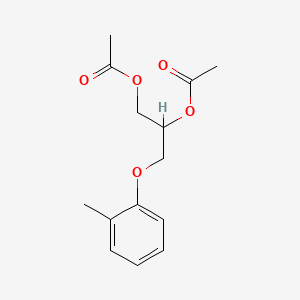
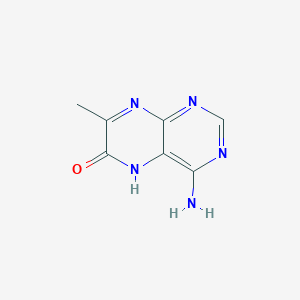


![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
